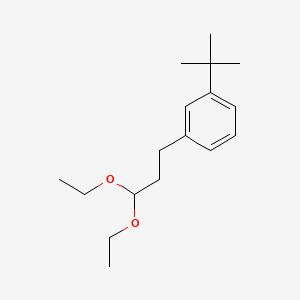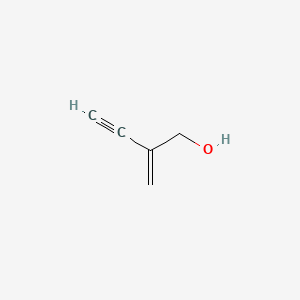
2-Methylene-3-butyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylene-3-butyn-1-ol is an organic compound with the molecular formula C5H6O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylene-3-butyn-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of 1,3-dichloro-2-butene with sodium carbonate under reflux conditions to produce 3-chloro-2-buten-1-ol. This intermediate is then treated with sodium amide in liquid ammonia to yield 2-butyn-1-ol . Another method involves the selective hydrogenation of 2-methyl-3-butyn-2-ol using PdZn catalysts .
Industrial Production Methods
Industrial production of this compound often involves the use of microcapillary reactors with supported intermetallic PdZn catalysts. This method enhances the selectivity and stability of the reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methylene-3-butyn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Selective hydrogenation can convert it to 2-methyl-3-buten-2-ol.
Substitution: It can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) and PdZn catalysts are frequently used for hydrogenation.
Substitution: Reagents like N-tosylhydrazones can be used in the presence of copper catalysts.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields 2-methyl-3-buten-2-ol.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylene-3-butyn-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds like fexofenadine.
Mechanism of Action
The mechanism of action of 2-Methylene-3-butyn-1-ol involves its interaction with various molecular targets. For instance, during hydrogenation, the compound adsorbs onto the catalyst surface, where hydrogen atoms add to the triple bond, converting it to a double bond . The Langmuir-Hinshelwood mechanism is often applied, assuming noncompetitive adsorption between hydrogen and organic molecules on the catalyst active sites .
Comparison with Similar Compounds
Similar Compounds
3-Butyn-1-ol: Similar in structure but lacks the methylene group.
2-Methyl-3-butyn-2-ol: Contains an additional methyl group at the second carbon.
3-Butyn-2-ol: Has a hydroxyl group at the second carbon instead of the first
Uniqueness
2-Methylene-3-butyn-1-ol is unique due to its methylene group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo selective hydrogenation and substitution reactions sets it apart from other similar compounds .
Properties
CAS No. |
84100-18-5 |
|---|---|
Molecular Formula |
C5H6O |
Molecular Weight |
82.10 g/mol |
IUPAC Name |
2-methylidenebut-3-yn-1-ol |
InChI |
InChI=1S/C5H6O/c1-3-5(2)4-6/h1,6H,2,4H2 |
InChI Key |
YRYSPWUYQBDGOD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CO)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


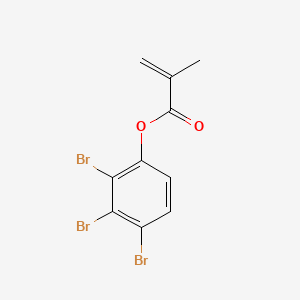
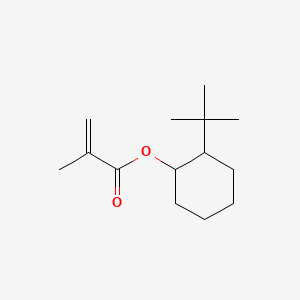

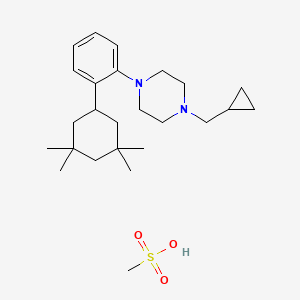
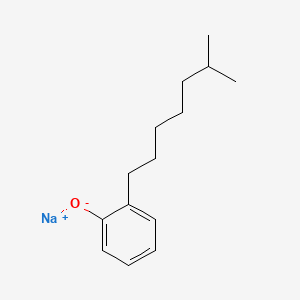



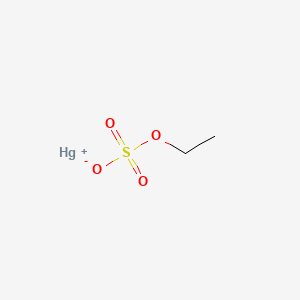
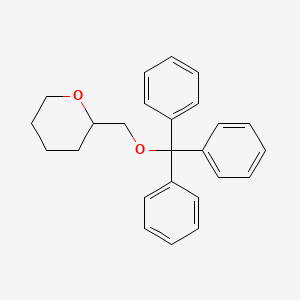

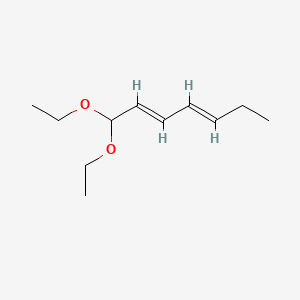
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
